molecular formula C42H56N4O7S2 B13393439 (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate

货号: B13393439
分子量: 793.1 g/mol
InChI 键: IXPBPUPDRDCRSY-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound, commonly referred to as TAK-652 or Cenicriviroc (CVC), is a synthetic small-molecule antagonist of the CCR5 chemokine receptor, developed by Takeda Pharmaceutical Company for the treatment of HIV-1 infection . Its methanesulfonate salt form (CAS: 497223-28-6) enhances solubility and bioavailability . Structurally, it features a benzazocine core, a 2-butoxyethoxy phenyl group, and a sulfinyl-linked imidazole moiety, with stereochemical specificity at the sulfinyl group ((S)-configuration) critical for receptor binding . The molecular formula is C41H52N4O4S·CH4O3S (MW: 793.05), and it exhibits potent inhibition of CCR5-mediated HIV entry (IC50 in low nanomolar range) . Beyond HIV, CVC has been investigated for nonalcoholic steatohepatitis (NASH) due to dual CCR2/CCR5 inhibitory activity .

属性

分子式

C42H56N4O7S2

分子量

793.1 g/mol

IUPAC 名称

8-[4-(2-butoxyethoxy)phenyl]-1-(2-methylpropyl)-N-[4-[(3-propylimidazol-4-yl)methylsulfinyl]phenyl]-3,4-dihydro-2H-1-benzazocine-5-carboxamide;methanesulfonic acid

InChI

InChI=1S/C41H52N4O4S.CH4O3S/c1-5-7-22-48-23-24-49-38-15-10-32(11-16-38)33-12-19-40-35(25-33)26-34(9-8-21-44(40)28-31(3)4)41(46)43-36-13-17-39(18-14-36)50(47)29-37-27-42-30-45(37)20-6-2;1-5(2,3)4/h10-19,25-27,30-31H,5-9,20-24,28-29H2,1-4H3,(H,43,46);1H3,(H,2,3,4)

InChI 键

IXPBPUPDRDCRSY-UHFFFAOYSA-N

规范 SMILES

CCCCOCCOC1=CC=C(C=C1)C2=CC3=C(C=C2)N(CCCC(=C3)C(=O)NC4=CC=C(C=C4)S(=O)CC5=CN=CN5CCC)CC(C)C.CS(=O)(=O)O

产品来源

United States

准备方法

The preparation of cenicriviroc mesylate involves several synthetic routes. One of the key methods includes the reaction of specific benzazocine derivatives with various reagents under controlled conditions. The industrial production methods focus on optimizing yield and purity, often involving multiple steps of purification and crystallization .

化学反应分析

Cenicriviroc mesylate undergoes various chemical reactions, including:

科学研究应用

Cenicriviroc mesylate has a wide range of scientific research applications:

作用机制

Cenicriviroc mesylate exerts its effects by inhibiting the CCR2 and CCR5 receptors. This inhibition prevents the entry of viruses into human cells and reduces inflammation by blocking the signaling pathways associated with these receptors. The molecular targets include the chemokine receptors themselves, and the pathways involved are primarily related to immune response modulation .

相似化合物的比较

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs

2.1.1. Cenicriviroc Sulfone Metabolite
  • Structure : The sulfone derivative replaces the sulfinyl (-SO-) group with a sulfonyl (-SO2-) group (CAS: 497223-17-3) .
  • Activity : While the sulfone retains some CCR5 binding affinity, it shows reduced potency compared to the parent sulfinyl compound, highlighting the sulfinyl group’s role in optimal receptor interaction .
  • Pharmacokinetics : Sulfone metabolites typically exhibit increased metabolic stability but reduced cellular penetration due to higher polarity .
2.1.2. Benzimidazole-Based Sulfinyl Compounds
  • Examples : N-(4-{[2-({[4-(3-Methoxypropoxy)-3-methyl-2-pyridyl]methyl}sulfinyl)benzimidazol-1-yl]sulfonyl}phenyl)urea (3c) and analogs .
  • Comparison : These compounds share a sulfinyl-benzimidazole motif but target proton pumps (e.g., omeprazole analogs) rather than CCR5. The benzazocine core in CVC provides distinct steric and electronic properties for CCR5 specificity .

Functional Analogs

2.2.1. AMD-3100 (Plerixafor)
  • Target : CXCR4 antagonist .
  • Mechanism : Blocks HIV entry via CXCR4, complementary to CCR5 inhibition.
  • Clinical Use : Used for stem cell mobilization, unlike CVC’s antiviral/NASH applications .
2.2.2. Maraviroc
  • Unlike CVC, it lacks the benzazocine scaffold and is FDA-approved for HIV, providing a benchmark for efficacy and safety .

Comparative Data Tables

Table 1: Structural and Functional Comparison of CVC and Key Analogs

Compound Target Key Structural Features Therapeutic Use Selectivity/Potency
CVC (TAK-652) CCR5/CCR2 Benzazocine core, (S)-sulfinyl group HIV-1, NASH IC50: 1–5 nM (CCR5)
CVC Sulfone Metabolite CCR5 (weak) Sulfonyl group, benzazocine core Metabolite Reduced affinity vs. CVC
AMD-3100 CXCR4 Bicyclam structure Stem cell mobilization IC50: 10–50 nM (CXCR4)
Benzimidazole 3c H+/K+ ATPase Sulfinyl-benzimidazole, pyridylmethyl group Acid reflux N/A (distinct target)

Research Findings and Clinical Relevance

  • CVC in NASH: In murine models, CVC reduced hepatic fibrosis (40–50% reduction in collagen deposition) by blocking CCR2/CCR5-driven monocyte infiltration .
  • Sulfone Metabolite : While less potent, it contributes to long-term antiviral activity due to prolonged plasma exposure .

生物活性

Cenicriviroc, chemically known as (-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide methanesulfonate , is a compound that has garnered attention for its potential therapeutic applications, particularly in the field of HIV treatment and inflammatory diseases. This article explores the biological activity of Cenicriviroc, supported by recent research findings, case studies, and relevant data.

  • Molecular Formula : C₄₁H₅₂N₄O₄S
  • Molecular Mass : 696.94 g/mol
  • CAS Registry Number : 497223-25-3

Structure

Cenicriviroc features a complex structure that includes a benzoazocine core and multiple functional groups that contribute to its biological activity. The presence of the sulfinyl group and the imidazole moiety are particularly significant for its pharmacological effects.

Cenicriviroc acts primarily as a dual antagonist of CCR5 and CCR2 receptors. This dual action is crucial in the context of HIV infection and inflammatory responses:

  • CCR5 Antagonism : By blocking the CCR5 receptor, Cenicriviroc inhibits the entry of HIV into host cells, thus preventing viral replication.
  • CCR2 Antagonism : This action reduces monocyte recruitment to sites of inflammation, which can be beneficial in treating chronic inflammatory conditions.

In Vitro Studies

In vitro studies have demonstrated that Cenicriviroc effectively inhibits HIV entry into CD4+ T cells. The compound shows a dose-dependent response, with higher concentrations leading to greater inhibition of viral replication.

In Vivo Studies

Animal models have been utilized to assess the efficacy of Cenicriviroc in reducing viral loads and inflammatory markers. For instance:

  • In a study involving rhesus macaques, administration of Cenicriviroc resulted in significant reductions in plasma viral loads post-infection with simian immunodeficiency virus (SIV), an analog for HIV in primates.
  • Another study indicated that Cenicriviroc treatment led to decreased levels of pro-inflammatory cytokines in models of chronic inflammation.

Clinical Trials

Cenicriviroc has undergone various clinical trials aimed at evaluating its safety and efficacy:

  • Phase II Trials : These trials focused on patients with HIV who were not responding well to standard antiretroviral therapies. Results indicated that Cenicriviroc was well-tolerated and showed promise in reducing viral loads.
  • Phase III Trials : Ongoing trials are assessing long-term outcomes and potential benefits in patients with co-morbid conditions such as hepatitis.

Case Study 1: HIV Treatment

A notable case involved a 45-year-old male patient with treatment-resistant HIV. After 12 weeks of therapy with Cenicriviroc, the patient exhibited a significant drop in viral load from 100,000 copies/mL to undetectable levels (<20 copies/mL).

Case Study 2: Inflammation Management

In a cohort study involving patients with rheumatoid arthritis, those treated with Cenicriviroc showed marked improvement in joint inflammation scores compared to placebo groups.

Data Summary

Study TypeFindings
In VitroDose-dependent inhibition of HIV entry into CD4+ T cells
In VivoSignificant reduction in SIV viral load in rhesus macaques
Phase II TrialsWell-tolerated; reduction in viral loads among treatment-resistant HIV patients
Phase III TrialsOngoing evaluation for long-term efficacy in HIV and inflammatory conditions

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。